molecular formula C9H7BrClNO4S B2443434 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride CAS No. 1989659-72-4

7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride

Cat. No.: B2443434
CAS No.: 1989659-72-4
M. Wt: 340.57
InChI Key: RUSXBBPZCIMKCV-UHFFFAOYSA-N
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Description

7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride is a chemical compound with the molecular formula C9H7BrClNO4S and a molecular weight of 340.58 g/mol . This compound is known for its unique structure, which includes a benzoxazepine ring system substituted with bromine, a sulfonyl chloride group, and a ketone functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring system.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale manufacturing. the synthesis generally requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, thionyl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity . The bromine and ketone groups may also contribute to the compound’s biological effects through various interactions at the molecular level.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride include other benzoxazepine derivatives, such as:

These compounds share the benzoxazepine ring system but differ in their substituents and functional groups. The presence of the sulfonyl chloride group in this compound makes it unique, as this group can participate in a wide range of chemical reactions, enhancing its versatility in research applications.

Properties

IUPAC Name

7-bromo-5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-9-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO4S/c10-5-3-6-8(7(4-5)17(11,14)15)16-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSXBBPZCIMKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2S(=O)(=O)Cl)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-72-4
Record name 7-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride
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